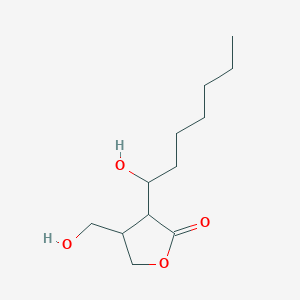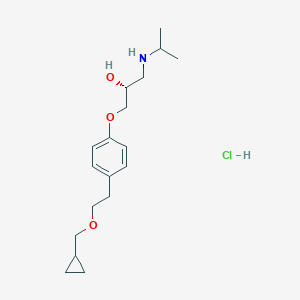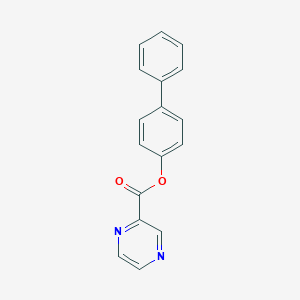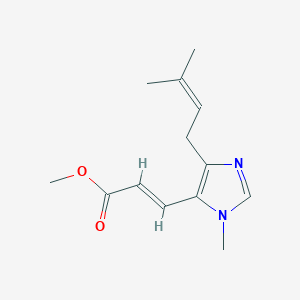![molecular formula C20H34O4 B141739 [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol CAS No. 158982-83-3](/img/structure/B141739.png)
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol is an organic compound with the molecular formula C20H34O4 and a molecular weight of 338.482 g/mol . It is also known by its synonyms, such as 1,4-benzenedimethanol, 2,5-bis(hexyloxy), and 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene . This compound is characterized by its two hexyloxy groups and a hydroxymethyl group attached to a benzene ring.
Méthodes De Préparation
The synthesis of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol typically involves the reaction of 2,5-dihydroxybenzyl alcohol with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the benzyl alcohol are replaced by hexyloxy groups . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the hexyloxy groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol can be compared with similar compounds such as:
2,5-Dimethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has methoxy groups instead of hexyloxy groups, which affects its solubility and reactivity.
2,5-Diethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has ethoxy groups, which also influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[2,5-dihexoxy-4-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14,21-22H,3-12,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZJMOHRIQCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CO)OCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409091 |
Source


|
| Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-83-3 |
Source


|
| Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
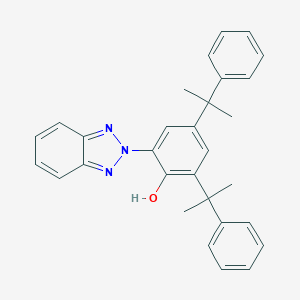

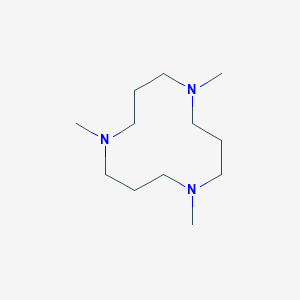
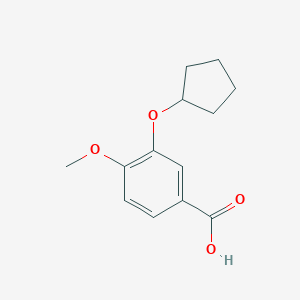
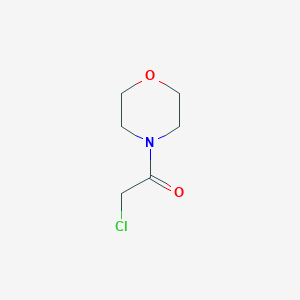
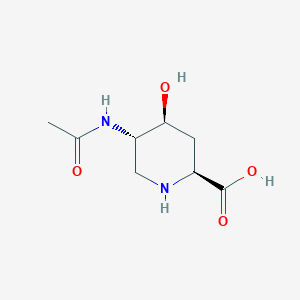

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
